![molecular formula C18H12ClF3N2O4 B2563271 Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate CAS No. 339099-91-1](/img/structure/B2563271.png)
Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate
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Overview
Description
“Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of “Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate” involves several steps. One of the key steps is the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecule contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The optimal structure of the pyridine group was 5-CF3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and a TFA-mediated cyclization .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Characterization Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate, a compound with potential antimicrobial and anticancer properties, has been synthesized through various methods, contributing significantly to the field of medicinal chemistry. For example, a convenient synthesis method has been established for derivatives of this compound as antimicrobial agents, where novel heterocyclic moieties were synthesized and showed significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014). Additionally, the reactivity and anticancer assessment of 4-hydroxyquinoline derivatives, including modifications to enhance cytotoxic activity against several cancer cell lines, have been explored, illustrating the compound's utility in developing potential cancer therapies (Regal, Shabana, & El‐Metwally, 2020).
Antiviral and Antibacterial Activities The antiviral activities of derivatives, including the investigation against influenza A and hepatitis C viruses, have been studied. While most synthesized compounds did not show noticeable activity, certain derivatives exhibited micromolar activities, highlighting the compound's potential for developing antiviral medications (Ivashchenko et al., 2014). In another study, novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives were synthesized with expected antihypertensive activity, demonstrating the compound's versatility in drug development (Kumar & Mashelker, 2006).
Applications in Pesticide Synthesis Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a related intermediate, plays a crucial role in synthesizing chlorantraniliprole, a pesticide, showcasing the compound's importance in agricultural applications (Ju, 2014).
Ultrasound-Promoted Synthesis The use of ultrasound-promoted synthesis for novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives as potential antibacterial agents represents an innovative approach in chemical synthesis, indicating the compound's broader implications in creating antibacterial agents (Balaji et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O4/c1-2-27-17(26)12-8-23-14-4-3-10(6-11(14)15(12)25)28-16-13(19)5-9(7-24-16)18(20,21)22/h3-8H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEUHGIDKRUDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate |
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